Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Overview
Description
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate, also known as BMBC, is a synthetic compound used in a variety of scientific research applications, including biochemistry and physiology. It is a derivative of bicyclic octane and is used as an intermediate in the synthesis of various compounds. BMBC has a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Scientific Research Applications
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has a wide range of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other macromolecules. It has also been used to study the mechanism of action of various drugs and to develop new drugs. Additionally, Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has been used to study the biochemical and physiological effects of various compounds on cells and tissues.
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is not fully understood. It is believed to interact with proteins and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. It is also believed to interact with receptors on the surface of cells, leading to changes in the cell's activity.
Biochemical and Physiological Effects
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of the body. It has also been shown to affect the activity of certain hormones, leading to changes in the body's response to stress. Additionally, Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has been shown to affect the activity of certain proteins, leading to changes in the body's immune response.
Advantages and Limitations for Lab Experiments
The main advantage of using Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate in lab experiments is its wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in lab experiments. The main limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on the body.
Future Directions
The potential future directions for Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate research include further studies on its mechanism of action, its effects on different cell types, and its effects on different organs and tissues. Additionally, further studies could be conducted to investigate its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes or hormones. Finally, further studies could be conducted to investigate its potential as a drug delivery system.
properties
IUPAC Name |
benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-14,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAYYNUIGJYKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126902 | |
Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2187435-32-9 | |
Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2187435-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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